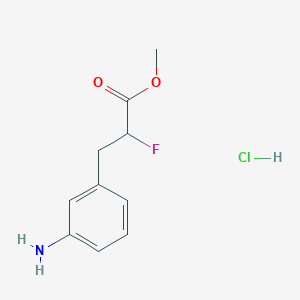

Methyl 3-(3-aminophenyl)-2-fluoropropanoate;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds often involves condensation reactions. For example, a Schiff base named (E)-2-(((3-aminophenyl)imino)methyl)phenol was synthesized through a condensation reaction of m-phenylenediamine and salicylaldehyde in a 1:1 molar ratio . Another study mentioned the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives using trimethylamine as a classical method .Molecular Structure Analysis

The molecular structure of a compound can be studied using various spectroscopic techniques and computational methods such as Density Functional Theory (DFT). For instance, the molecular structure of 4-(3-aminophenyl)benzonitrile was studied with DFT .Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve transition metal-catalyzed carbon–carbon bond-forming reactions, such as the Suzuki–Miyaura coupling . Another study mentioned a reaction involving 2-bromo-3,3,3-trifluoropropene and benzylthiols under an SN2’ mechanism .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined through various experimental and computational methods. For example, the properties of a similar compound, “Methyl 3-(3-aminophenyl)propanoate”, were provided in a safety data sheet .Mécanisme D'action

Mode of Action

It’s possible that the compound interacts with its targets through the formation of covalent bonds, hydrogen bonds, or other types of molecular interactions .

Biochemical Pathways

It’s possible that this compound could affect various biochemical pathways depending on its specific targets .

Pharmacokinetics

Therefore, its impact on bioavailability is currently unknown .

Result of Action

The effects would likely depend on the specific targets and pathways that this compound affects .

Safety and Hazards

Safety data sheets provide information about the potential hazards of a compound and the necessary precautions. For a similar compound, “1-(3-Aminophenyl)ethanol”, the safety data sheet mentions that it should be stored in a dark place, at room temperature, and that it is not suitable for food, drug, pesticide, or biocidal product use .

Propriétés

IUPAC Name |

methyl 3-(3-aminophenyl)-2-fluoropropanoate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNO2.ClH/c1-14-10(13)9(11)6-7-3-2-4-8(12)5-7;/h2-5,9H,6,12H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBUXWQBYLAFEEN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC(=CC=C1)N)F.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClFNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-(3-aminophenyl)-2-fluoropropanoate hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(2-Methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]-2-naphthalen-1-ylacetamide](/img/structure/B2446720.png)

![3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-hydroxy-1-(m-tolyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2446721.png)

![3-[(3,4-dimethylphenyl)sulfonyl]-6-methoxy-2H-chromen-2-one](/img/structure/B2446723.png)

![5-(((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-6-isobutyl-2-methyl-2,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B2446726.png)

![3-[3-(Trifluoromethyl)-1H-pyrazol-1-YL]propan-1-OL](/img/structure/B2446729.png)

![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2446732.png)

![3-(4-ethoxyphenyl)-5-(2-fluorobenzyl)-8-methoxy-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2446734.png)

![2-[6-chloro-3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]-N-phenylacetamide](/img/structure/B2446739.png)